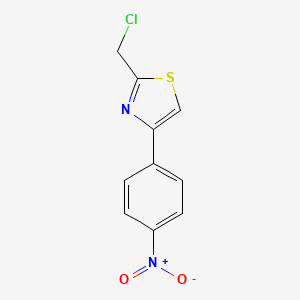

2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole

Description

BenchChem offers high-quality 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2S/c11-5-10-12-9(6-16-10)7-1-3-8(4-2-7)13(14)15/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBRGKZHLICZCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)CCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381946 | |

| Record name | 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89250-26-0 | |

| Record name | 2-(Chloromethyl)-4-(4-nitrophenyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89250-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole

This technical guide provides a comprehensive overview of a plausible and efficient synthesis pathway for 2-(chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document details the synthetic strategy, experimental protocols, and relevant chemical data, tailored for an audience of researchers, scientists, and professionals in the field.

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals and biologically active molecules.[1] Their versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make the development of novel synthesis routes for substituted thiazoles a key area of research.[2][3] The target molecule, 2-(chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole (CAS No. 89250-26-0), incorporates a reactive chloromethyl group at the 2-position and a 4-nitrophenyl moiety at the 4-position, making it a valuable intermediate for further chemical elaboration.

The most established and versatile method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis, first reported in 1887.[4][5] This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[4][6] The pathway detailed in this guide utilizes the Hantzsch synthesis as the core reaction, preceded by the preparation of the requisite starting materials.

Proposed Synthesis Pathway

The synthesis of 2-(chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole is proposed as a three-step process, beginning from commercially available starting materials. The overall strategy involves:

-

Preparation of α-Haloketone: Synthesis of 2-bromo-1-(4-nitrophenyl)ethanone via the bromination of 4-nitroacetophenone.

-

Preparation of Thioamide: Synthesis of 2-chloro-thioacetamide via the thionation of 2-chloroacetamide.

-

Hantzsch Thiazole Synthesis: Condensation of the two precursors to form the final thiazole product.

The logical flow of this synthesis is illustrated in the diagram below.

Caption: Overall workflow for the synthesis of the target thiazole.

The mechanism of the key final step, the Hantzsch thiazole synthesis, proceeds via nucleophilic attack of the thioamide's sulfur on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[5][7]

Caption: Mechanism of the Hantzsch thiazole synthesis.

Experimental Protocols

The following protocols are adapted from established procedures for similar chemical transformations. Researchers should conduct their own risk assessments and adhere to all laboratory safety guidelines.

Synthesis of 2-Bromo-1-(4-nitrophenyl)ethanone (α-Haloketone)

This procedure is adapted from the bromination of 1-(3-nitrophenyl)ethanone.[1]

-

Materials: 1-(4-nitrophenyl)ethanone, bromine, chloroform.

-

Procedure:

-

Dissolve 1-(4-nitrophenyl)ethanone (6.05 mmol) in chloroform (10 ml) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the stirred solution to 0–5°C in an ice bath.

-

Slowly add bromine (6.05 mmol) to the solution dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Pour the reaction mixture into ice-cold water.

-

Separate the organic layer and wash it sequentially with water (1 x 10 ml), 10% aqueous sodium bicarbonate solution (1 x 10 ml), and brine (1 x 10 ml).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a petroleum ether and ethyl acetate eluent system.

-

Synthesis of 2-Chloro-thioacetamide (Thioamide)

This is a two-step process involving the formation of an amide followed by thionation.

Step 3.2.1: Synthesis of 2-Chloroacetamide

This protocol is based on the reaction of chloroacetyl chloride with ammonia.[8]

-

Materials: Chloroacetyl chloride, aqueous ammonia, ice.

-

Procedure:

-

In a flask, cool a solution of aqueous ammonia (0.02 mol) with stirring in an ice bath.

-

Add chloroacetyl chloride (0.02 mol) dropwise to the cold ammonia solution over 1 hour with continuous stirring.

-

After addition, continue stirring for an additional 2-3 hours, allowing the mixture to slowly reach room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the crude solid, wash with cold water, and dry.

-

Recrystallize the product from ethanol to obtain pure 2-chloroacetamide.

-

Step 3.2.2: Thionation of 2-Chloroacetamide

This protocol uses Lawesson's reagent for the thionation of the amide.[9]

-

Materials: 2-Chloroacetamide, Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide], anhydrous toluene.

-

Procedure:

-

Suspend 2-chloroacetamide (10 mmol) in anhydrous toluene in a round-bottom flask.

-

Add Lawesson's reagent (0.5 equivalents, 5 mmol) to the suspension.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude solid by recrystallization or column chromatography to yield 2-chloro-thioacetamide.

-

Hantzsch Synthesis of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole

This protocol is a classic Hantzsch synthesis adapted for the prepared precursors.[4][5]

-

Materials: 2-Bromo-1-(4-nitrophenyl)ethanone, 2-chloro-thioacetamide, methanol, 5% sodium carbonate solution.

-

Procedure:

-

In a 20 mL scintillation vial or a small round-bottom flask, combine 2-bromo-1-(4-nitrophenyl)ethanone (5.0 mmol) and 2-chloro-thioacetamide (5.5 mmol).

-

Add methanol (10 mL) and a magnetic stir bar.

-

Heat the mixture with stirring to a gentle reflux (approximately 65-70°C) for 30-60 minutes.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Remove the reaction from heat and allow the solution to cool to room temperature.

-

Pour the reaction contents into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate should form.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with cold deionized water to remove any inorganic salts.

-

Spread the collected solid on a watch glass and allow it to air dry completely. The product can be further purified by recrystallization from a suitable solvent like ethanol.

-

Data Presentation

The following table summarizes the quantitative data for the proposed synthesis pathway. Yields for intermediate steps are estimated based on typical efficiencies for these reaction types.

| Step | Starting Material | M.W. ( g/mol ) | Reagent(s) | Product | M.W. ( g/mol ) | Theoretical Yield (g) | Estimated Actual Yield (%) |

| 3.1 | 1-(4-Nitrophenyl)ethanone | 165.15 | Bromine | 2-Bromo-1-(4-nitrophenyl)ethanone | 244.05 | 1.22 | 80-90% |

| 3.2.1 | Chloroacetyl chloride | 112.94 | Ammonia | 2-Chloroacetamide | 93.51 | 1.87 | 85-95% |

| 3.2.2 | 2-Chloroacetamide | 93.51 | Lawesson's Reagent | 2-Chloro-thioacetamide | 109.57 | 1.10 | 70-85% |

| 3.3 | Precursors from 3.1 & 3.2.2 | - | Methanol, Na₂CO₃ | 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole | 254.69 | 1.27 | 75-85% |

Physicochemical Properties of Final Product:

| Property | Value | Reference(s) |

| CAS Number | 89250-26-0 | [8][10] |

| Molecular Formula | C₁₀H₇ClN₂O₂S | [8] |

| Molecular Weight | 254.69 g/mol | [8] |

| Melting Point | 154.5 °C | [8] |

Conclusion

This guide outlines a robust and logical synthetic pathway for 2-(chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole based on the well-established Hantzsch thiazole synthesis. By providing detailed, adaptable experimental protocols and summarizing key quantitative data, this document serves as a valuable resource for researchers and professionals engaged in the synthesis of novel heterocyclic compounds for drug discovery and development. The presented methodology is efficient, relies on readily accessible chemical transformations, and yields a versatile chemical intermediate for further scientific exploration.

References

- 1. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. ijpsr.info [ijpsr.info]

- 9. Thioamide synthesis by thionation [organic-chemistry.org]

- 10. EP0648742B1 - Improved process for the preparation of thioacetamide - Google Patents [patents.google.com]

An In-depth Technical Guide on the Physicochemical Properties of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the synthetic heterocyclic compound, 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole. The information presented herein is intended to support research and development activities by providing essential data on its chemical and physical characteristics, alongside relevant experimental considerations and biological context.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole, compiled from various sources. These parameters are crucial for understanding the compound's behavior in biological and chemical systems, aiding in formulation development, and predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClN₂O₂S | [1][] |

| Molecular Weight | 254.69 g/mol | [1][] |

| CAS Number | 89250-26-0 | [1] |

| Melting Point | 154.5 °C | [1] |

| Boiling Point (Predicted) | 406.2 ± 30.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.4 ± 0.1 g/cm³ | [1] |

| Flash Point (Predicted) | 199.5 ± 24.6 °C | [1] |

| XLogP3 (Predicted) | 2.71 | [1] |

| pKa (Predicted) | 0.32 ± 0.10 | |

| Solubility | Soluble in DMSO (10 mM) | [] |

| Appearance | Solid powder | [] |

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical parameters are outlined below. These methodologies are based on established analytical techniques and can be adapted for the specific analysis of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole.

Synthesis of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. An experimental protocol for its determination using the shake-flask method is as follows:

-

Preparation of Phases: Prepare a phosphate buffer solution at a physiologically relevant pH (e.g., 7.4) and saturate it with n-octanol. Conversely, saturate n-octanol with the phosphate buffer.

-

Sample Preparation: Accurately weigh a small amount of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole and dissolve it in a known volume of either the buffer-saturated n-octanol or the n-octanol-saturated buffer.

-

Partitioning: Mix the prepared solution with an equal volume of the other phase in a separatory funnel. Shake the funnel vigorously for a predetermined period to allow for partitioning of the compound between the two phases.

-

Phase Separation: Allow the mixture to stand until the two phases have completely separated.

-

Quantification: Carefully separate the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The LogP value is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Acid Dissociation Constant (pKa)

The acid dissociation constant (pKa) provides insight into the ionization state of a molecule at different pH values. A common method for its experimental determination is potentiometric titration:

-

Sample Preparation: Dissolve a precise amount of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole in a suitable solvent system, often a mixture of water and an organic co-solvent (e.g., 50% ethanol-water) to ensure solubility.

-

Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa. Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve. Specialized software can be used for more accurate determination from the titration data.

Biological Context and Signaling Pathways

2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole is sometimes referred to by the synonym "Astragalus polysaccharide" in commercial and some research contexts, although this is a misnomer as the compound is a synthetic molecule and not a polysaccharide from Astragalus. However, literature associated with "Astragalus polysaccharide" indicates immunomodulatory properties and involvement in specific signaling pathways. These effects are often attributed to the regulation of inflammatory responses.

Studies on "Astragalus polysaccharide" have shown that it can modulate the p38 Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways[4][5]. These pathways are crucial in regulating cellular processes such as inflammation, cell survival, and apoptosis. The immunomodulatory effects are thought to be mediated, in part, by the suppression of pro-inflammatory cytokines through the inhibition of the NF-κB and MAPK signaling pathways[6].

Experimental Workflow for Investigating Signaling Pathway Modulation

The following diagram illustrates a typical experimental workflow to investigate the effect of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole on a cellular signaling pathway.

Caption: Workflow for studying signaling pathway modulation.

p38 MAPK and PI3K/Akt Signaling Pathways

The following diagram illustrates the simplified signaling cascades of the p38 MAPK and PI3K/Akt pathways, which are reported to be modulated by "Astragalus polysaccharide".

Caption: p38 MAPK and PI3K/Akt signaling pathways.

References

- 1. echemi.com [echemi.com]

- 3. 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholars.mssm.edu [scholars.mssm.edu]

- 5. Astragalus polysaccharide suppresses doxorubicin-induced cardiotoxicity by regulating the PI3k/Akt and p38MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Astragalus polysaccharides alleviates LPS-induced inflammation via the NF-κB/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole (CAS 89250-26-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of public experimental spectral data for this specific molecule, this guide outlines a plausible synthetic route and provides predicted spectral data based on the analysis of analogous structures.

Physicochemical Properties

Basic physicochemical data for 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole is summarized in the table below. This information is compiled from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 89250-26-0 | Sigma-Aldrich[1], BOC Sciences[2] |

| Molecular Formula | C₁₀H₇ClN₂O₂S | Sigma-Aldrich[1], BOC Sciences[2] |

| Molecular Weight | 254.69 g/mol | BOC Sciences[2] |

| Melting Point | 154.5 °C | Echemi[3] |

| Boiling Point | 406.2 ± 30.0 °C at 760 mmHg | BOC Sciences[2], Echemi[3] |

| Density | 1.439 ± 0.06 g/cm³ | BOC Sciences[2] |

| Appearance | Solid powder | BOC Sciences[2] |

| Solubility | Soluble in DMSO | BOC Sciences[2] |

Proposed Synthesis Protocol: Hantzsch Thiazole Synthesis

A reliable and common method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole, the proposed reactants are 2-bromo-1-(4-nitrophenyl)ethan-1-one and 2-chloroethanethioamide.

Reaction Scheme:

Where Ar = 4-nitrophenyl

Detailed Experimental Protocol:

-

Reactant Preparation:

-

2-bromo-1-(4-nitrophenyl)ethan-1-one: This starting material can be synthesized by the bromination of 4-nitroacetophenone.

-

2-chloroethanethioamide: This can be prepared from 2-chloroacetamide by thionation using Lawesson's reagent or phosphorus pentasulfide.

-

-

Condensation Reaction:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(4-nitrophenyl)ethan-1-one (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add 2-chloroethanethioamide (1 equivalent) to the solution.

-

The reaction mixture is then heated to reflux for several hours (typically 2-6 hours) and the progress is monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is then purified. A common method is recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole.

-

Predicted Spectral Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

-

Solvent: CDCl₃ or DMSO-d₆

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.8 - 5.0 | Singlet | 2H | -CH₂Cl |

| ~ 7.8 - 8.0 | Doublet | 2H | Aromatic protons ortho to the thiazole ring |

| ~ 8.2 - 8.4 | Doublet | 2H | Aromatic protons ortho to the nitro group |

| ~ 7.9 - 8.1 | Singlet | 1H | Thiazole C5-H |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

-

Solvent: CDCl₃ or DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~ 45 | -CH₂Cl |

| ~ 115 - 120 | Thiazole C5 |

| ~ 124 | Aromatic CH (ortho to nitro group) |

| ~ 128 | Aromatic CH (ortho to thiazole ring) |

| ~ 138 | Aromatic C (ipso- to thiazole ring) |

| ~ 148 | Aromatic C (ipso- to nitro group) |

| ~ 152 | Thiazole C4 |

| ~ 170 | Thiazole C2 |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2960 - 2850 | Weak | Aliphatic C-H stretch (-CH₂Cl) |

| ~ 1600 - 1585 | Medium-Strong | C=C aromatic ring stretch |

| ~ 1520 - 1475 | Strong | Asymmetric N-O stretch (nitro group) |

| ~ 1470 - 1400 | Medium | C=N stretch (thiazole ring) |

| ~ 1350 - 1300 | Strong | Symmetric N-O stretch (nitro group) |

| ~ 850 - 800 | Strong | C-H out-of-plane bend (para-disubstituted benzene) |

| ~ 750 - 690 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

-

Ionization Mode: Electron Impact (EI) or Electrospray Ionization (ESI)

| m/z | Interpretation |

| 254/256 | [M]⁺˙ / [M+2]⁺˙ (Molecular ion peak with isotopic pattern for one chlorine atom) |

| 219 | [M - Cl]⁺ |

| 205 | [M - CH₂Cl]⁺ |

| 159 | [C₇H₄N₂O₂S]⁺˙ |

| 121 | [C₇H₄NO₂]⁺ |

Visualizations

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole.

References

Unraveling the Enigma: A Technical Whitepaper on the Presumed Mechanism of Action of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole

Disclaimer: The current body of scientific literature presents a significant challenge in definitively elucidating the mechanism of action for 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole. A pervasive and critical error in several chemical databases and publications incorrectly conflates this synthetic small molecule with Astragalus Polysaccharide, a natural macromolecule with entirely different chemical and biological properties. This guide, therefore, focuses on the plausible mechanisms of action based on the known activities of structurally related thiazole derivatives, while highlighting the conspicuous absence of specific data for the target compound.

Executive Summary

2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole belongs to the thiazole class of heterocyclic compounds, a scaffold known for a wide array of pharmacological activities. While direct research on this specific molecule is sparse, the broader family of thiazole derivatives has demonstrated significant potential as anticancer and antimicrobial agents. The reactive chloromethyl group at the 2-position and the electron-withdrawing nitrophenyl group at the 4-position are key structural features that likely dictate its biological activity. This document synthesizes the available information on related compounds to propose a theoretical framework for its mechanism of action, intended for researchers, scientists, and drug development professionals.

The Thiazole Scaffold: A Foundation for Diverse Biological Activity

The thiazole ring is a core component in numerous FDA-approved drugs and biologically active molecules. Its derivatives are known to interact with a variety of biological targets, leading to activities such as:

-

Anticancer Activity: Many thiazole-containing compounds exhibit cytotoxicity against various cancer cell lines. Their mechanisms often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.

-

Antimicrobial Activity: The thiazole moiety is present in several antimicrobial agents. The proposed mechanisms include disruption of the bacterial cell membrane and inhibition of essential microbial enzymes.

-

Enzyme Inhibition: Thiazole derivatives have been shown to inhibit a range of enzymes, including kinases, proteases, and metabolic enzymes, which are often implicated in disease pathogenesis.

Postulated Mechanisms of Action for 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole

Based on the activities of analogous compounds, the following mechanisms are proposed for 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole. It is crucial to note that these are extrapolated and require experimental validation for this specific molecule.

Alkylating Agent Activity and Covalent Inhibition

The presence of a chloromethyl group suggests that the compound may act as an alkylating agent. This reactive group can form covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) in proteins or with nucleic acids.

Logical Workflow for Covalent Inhibition:

Caption: Proposed mechanism of covalent inhibition by alkylation.

Induction of Apoptosis

Thiazole derivatives have been documented to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

3.2.1 Intrinsic Apoptotic Pathway

This pathway involves the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c.

Caption: Postulated intrinsic (mitochondrial) apoptotic pathway.

3.2.2 Extrinsic Apoptotic Pathway

This pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of a caspase cascade.

Potential Therapeutic Applications of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole: A Technical Guide for Researchers

Disclaimer: As of December 2025, there is no publicly available scientific literature detailing the specific biological activity or therapeutic targets of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole (CAS 89250-26-0). A significant and widespread error in multiple chemical databases incorrectly associates this synthetic molecule with Astragalus Polysaccharide, a natural product with a distinct chemical structure and biological profile. This guide, therefore, presents a prospective analysis based on the therapeutic potential inferred from structurally related compounds. The targets and pathways described herein are putative and require experimental validation for the specific molecule .

Introduction

The thiazole ring is a cornerstone of medicinal chemistry, forming the scaffold for a multitude of clinically approved drugs with diverse therapeutic actions, including antimicrobial, anti-inflammatory, and anticancer effects. The molecule 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole incorporates several key structural motifs that suggest potential for significant biological activity. These include the thiazole heterocycle, a reactive chloromethyl group, and a 4-nitrophenyl moiety. While direct experimental data for this compound is absent, analysis of closely related analogues provides a strong rationale for investigating its potential in oncology and infectious diseases. This technical guide will explore these potential applications, summarizing quantitative data from relevant studies, detailing experimental protocols, and visualizing putative mechanisms of action.

Putative Therapeutic Area: Oncology

The most compelling evidence for the potential of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole lies in the anticancer activity of compounds sharing the "chloro-(4-nitrophenyl)" pharmacophore. Research into 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones has demonstrated potent antimitotic activity.[][2] This suggests that the core structure of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole could serve as a valuable starting point for the development of novel anticancer agents.

Potential Molecular Targets in Oncology

-

Tubulin Polymerization: Many thiazole-containing compounds exert their anticancer effects by disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

Topoisomerase II: A study on a derivative of the aforementioned thiazolidinones identified Topoisomerase II as a molecular target. This enzyme is crucial for managing DNA topology during replication and transcription, and its inhibition is a clinically validated anticancer strategy.

-

VEGFR-2 Kinase: The vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, a process essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a potential mechanism for thiazole derivatives to exert anti-tumor effects.[3]

Quantitative Data from Structurally Related Anticancer Compounds

The following table summarizes the in vitro anticancer activity of a highly potent analogue, 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (compound 2h from Lesyk et al.), against a panel of human cancer cell lines.[][2] This data is presented to illustrate the potential potency of the core scaffold.

| Cell Line | Cancer Type | GI50 (µM) | TGI (µM) | LC50 (µM) |

| Leukemia | ||||

| MOLT-4 | Leukemia | < 0.01 | 0.02 | 48.1 |

| SR | Leukemia | < 0.01 | 0.01 | 63.8 |

| Colon Cancer | ||||

| SW-620 | Colon | 0.01 | 0.02 | 50.8 |

| CNS Cancer | ||||

| SF-539 | CNS | 0.01 | 0.03 | 55.0 |

| Melanoma | ||||

| SK-MEL-5 | Melanoma | < 0.01 | 0.02 | 52.1 |

| Mean Values | 1.57 | 13.3 | 65.0 |

-

GI50: Concentration resulting in 50% growth inhibition.

-

TGI: Concentration resulting in total growth inhibition.

-

LC50: Concentration resulting in 50% cell killing.

Putative Therapeutic Area: Antimicrobial and Antifungal Activity

The thiazole scaffold is present in numerous antimicrobial and antifungal agents. The mechanism of action for azole antifungals, a class to which thiazoles are related, often involves the inhibition of cytochrome P450 enzymes essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[4]

Potential Molecular Targets in Mycology

-

Cytochrome P450 14α-demethylase (Erg11p): This enzyme is critical for ergosterol biosynthesis in fungi. Its inhibition leads to the accumulation of toxic sterol intermediates and disruption of membrane integrity.

Proposed Signaling Pathway for Anticancer Activity

// Nodes Thiazole [label="2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Tubulin [label="Tubulin Dimers", fillcolor="#F1F3F4", fontcolor="#202124"]; Microtubules [label="Microtubule Instability", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MitoticSpindle [label="Mitotic Spindle Disruption", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G2M_Arrest [label="G2/M Phase Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; TopoisomeraseII [label="Topoisomerase II", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Damage [label="DNA Double-Strand Breaks", fillcolor="#EA4335", fontcolor="#FFFFFF"]; VEGFR2 [label="VEGFR-2", fillcolor="#F1F3F4", fontcolor="#202124"]; Angiogenesis [label="Angiogenesis", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Thiazole -> Tubulin [label="Inhibition"]; Tubulin -> Microtubules [style=dashed, arrowhead=none]; Microtubules -> MitoticSpindle; MitoticSpindle -> G2M_Arrest; G2M_Arrest -> Apoptosis;

Thiazole -> TopoisomeraseII [label="Inhibition"]; TopoisomeraseII -> DNA_Damage [style=dashed, arrowhead=none]; DNA_Damage -> Apoptosis;

Thiazole -> VEGFR2 [label="Inhibition"]; VEGFR2 -> Angiogenesis [style=dashed, arrowhead=none];

{rank=same; Tubulin; TopoisomeraseII; VEGFR2} {rank=same; Microtubules; DNA_Damage; Angiogenesis}

}

Caption: Putative anticancer mechanisms of action.

Experimental Protocols

Detailed methodologies for the key experiments cited in the analysis of structurally related compounds are provided below. These protocols can serve as a starting point for the evaluation of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole.

Synthesis of Thiazole Derivatives

A general method for synthesizing 4-aryl-1,3-thiazole derivatives involves the Hantzsch thiazole synthesis.

-

Protocol:

-

Dissolve an appropriate α-haloketone (e.g., 2-bromo-1-(4-nitrophenyl)ethan-1-one) in a suitable solvent such as ethanol.

-

Add an equimolar amount of a thioamide (e.g., thioformamide, to yield an unsubstituted 2-position, which would then need to be chloromethylated in a subsequent step).

-

Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize with a weak base (e.g., sodium bicarbonate solution) to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF-ethanol).[][2]

-

In Vitro Anticancer Activity Screening (NCI-60 Sulforhodamine B Assay)

This protocol is adapted from the standard NCI-60 screen used to evaluate the anticancer activity of novel compounds.

-

Protocol:

-

Cell Plating: Seed cells from a panel of human tumor cell lines (e.g., the NCI-60 panel) into 96-well microtiter plates at appropriate densities and incubate for 24 hours.

-

Compound Addition: Add the test compound (dissolved in DMSO and diluted with cell culture medium) in a series of five 10-fold dilutions to the plates and incubate for 48 hours.

-

Cell Fixation: Discard the supernatant and fix the adherent cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 60 minutes at 4°C.

-

Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 10 minutes at room temperature.

-

Washing: Remove the unbound dye by washing five times with 1% (v/v) acetic acid and air dry.

-

Absorbance Measurement: Dissolve the bound stain in 10 mM Tris base solution and measure the absorbance at 515 nm using a plate reader.

-

Data Analysis: Calculate the percentage growth inhibition at each drug concentration and determine the GI50, TGI, and LC50 values.

-

Experimental Workflow for Anticancer Drug Screening

// Nodes Synthesis [label="Compound Synthesis & Purification", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NCI60 [label="NCI-60 Cell Line Screen (SRB Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; DataAnalysis [label="Data Analysis (GI50, TGI, LC50)", fillcolor="#FBBC05", fontcolor="#202124"]; HitID [label="Hit Identification", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; MoA [label="Mechanism of Action Studies", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycle [label="Cell Cycle Analysis (Flow Cytometry)", fillcolor="#F1F3F4", fontcolor="#202124"]; ApoptosisAssay [label="Apoptosis Assay (e.g., Annexin V)", fillcolor="#F1F3F4", fontcolor="#202124"]; TargetAssay [label="Target-Based Assays (e.g., Kinase Inhibition)", fillcolor="#F1F3F4", fontcolor="#202124"]; InVivo [label="In Vivo Xenograft Models", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Synthesis -> NCI60; NCI60 -> DataAnalysis; DataAnalysis -> HitID; HitID -> MoA; MoA -> CellCycle; MoA -> ApoptosisAssay; MoA -> TargetAssay; HitID -> InVivo;

}

Caption: A generalized workflow for anticancer drug discovery.

Conclusion

While there is a notable absence of direct experimental data for 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole, the structural alerts within the molecule, supported by substantial evidence from closely related analogues, strongly suggest its potential as a lead compound for the development of novel therapeutic agents. The most promising avenue for investigation appears to be in oncology, with tubulin polymerization, topoisomerase II, and VEGFR-2 representing high-priority putative targets. The antimicrobial and antifungal potential of the thiazole core also warrants investigation. The experimental protocols and workflows provided in this guide offer a robust framework for initiating the comprehensive biological evaluation of this compound. It is imperative that future research efforts focus on synthesizing and testing this molecule to validate these hypotheses and unlock its potential therapeutic value.

References

- 2. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole, including its solubility and stability. Due to the limited availability of specific experimental data for this compound, this document also furnishes detailed, adaptable experimental protocols for its thorough characterization. These methodologies are essential for researchers engaged in drug discovery, medicinal chemistry, and pharmaceutical development.

Physicochemical Properties

2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole is a solid, yellow powder. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClN₂O₂S | [1][2][] |

| Molecular Weight | 254.69 g/mol | [1][2][] |

| CAS Number | 89250-26-0 | [1][2] |

| Melting Point | 154.5 °C | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Flash Point | 199.5 ± 24.6 °C | [1] |

| Appearance | Solid powder | [] |

Solubility Profile

Currently, there is limited publicly available quantitative data on the solubility of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole in various solvents. A single data point indicates a solubility of 10 mM in dimethyl sulfoxide (DMSO)[]. The aromatic nature of the compound, coupled with the presence of a polar nitro group, suggests that its solubility will vary significantly across different organic solvents and aqueous media.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the solubility of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole in a range of relevant solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, acetonitrile, and acetone).

Materials:

-

2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole (crystalline solid)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of crystalline 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole to vials containing a known volume of each selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the concentration of the dissolved solid reaches a constant value.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved material.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole in the clear filtrate using a validated analytical method, such as HPLC-UV.

Workflow for Solubility Determination:

Caption: Workflow for determining the equilibrium solubility of a compound.

Stability Profile

The stability of a pharmaceutical compound is a critical parameter that influences its shelf-life, storage conditions, and formulation development. Forced degradation studies are employed to identify potential degradation products and pathways.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the stability of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.

Materials:

-

2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for hydrolysis

-

Hydrogen peroxide (H₂O₂) for oxidation

-

Photostability chamber

-

Temperature-controlled oven

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 N and 1 N HCl. Incubate at room temperature and elevated temperatures (e.g., 60 °C).

-

Basic Hydrolysis: Mix the stock solution with 0.1 N and 1 N NaOH. Incubate at room temperature.

-

Neutral Hydrolysis: Mix the stock solution with purified water. Incubate at elevated temperatures (e.g., 60 °C).

-

Oxidative Degradation: Treat the stock solution with a dilute solution of H₂O₂ (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat in an oven (e.g., 80 °C).

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to UV and visible light in a photostability chamber.

-

-

Time Points: Withdraw samples at various time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Sample Analysis: Analyze the samples using a stability-indicating HPLC method. The use of a PDA detector will help in assessing peak purity, while an MS detector will aid in the identification of degradation products.

References

An In-depth Technical Guide to 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole derivatives and their analogs, a class of heterocyclic compounds with significant therapeutic potential. This document covers their synthesis, biological activities, and mechanisms of action, with a focus on their anticancer and antimicrobial properties. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying scientific principles.

Introduction

Thiazole-containing compounds are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. The 2-(chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole scaffold, in particular, has emerged as a promising pharmacophore for the development of novel therapeutic agents. The presence of the reactive chloromethyl group at the 2-position allows for facile derivatization, enabling the exploration of structure-activity relationships (SAR). The 4-(4-nitrophenyl) substituent is a key feature, often contributing to the biological activity of these molecules. This guide will delve into the synthesis of these compounds and explore their potent anticancer and antimicrobial activities, providing valuable insights for researchers in the field of drug discovery and development.

Synthesis of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole Derivatives

The primary synthetic route to 2-(chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole and its analogs is the Hantzsch thiazole synthesis.[1][2][3] This versatile method involves the condensation reaction between an α-haloketone and a thioamide.

General Synthetic Workflow

The synthesis typically proceeds as outlined in the workflow diagram below. The initial step involves the reaction of a suitable thioamide with an α-haloketone to form a thiazoline intermediate, which then dehydrates to yield the final thiazole product.

References

In Vitro Cytotoxicity of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole: A Review of Available Data

While some databases and chemical suppliers list the compound and may allude to potential anticancer or biological activities, they do not provide the in-depth experimental data required for a thorough technical assessment. Searches for scholarly articles detailing its effects on cell viability, apoptosis induction, or specific signaling pathways have not yielded specific results for 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole.

There appears to be a recurring discrepancy in some literature, where this synthetic compound is erroneously cross-referenced with Astragalus Polysaccharide, a natural product with known immunomodulatory and anticancer properties. These are chemically distinct entities, and any biological data attributed to Astragalus Polysaccharide should not be extrapolated to 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole.

Data Presentation

Due to the absence of quantitative in vitro cytotoxicity data from peer-reviewed sources, a summary table of IC50 values cannot be provided at this time.

Experimental Protocols

Detailed experimental methodologies for key cytotoxicity assays (e.g., MTT, XTT, LDH assays) specifically for 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole are not described in the available literature. For researchers planning to investigate the cytotoxicity of this compound, a general experimental workflow is suggested below. This workflow represents a standard approach and would need to be optimized for the specific cell lines and research questions.

General Experimental Workflow for In Vitro Cytotoxicity Screening

An In-depth Technical Guide to 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole as a Research Chemical

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the research chemical 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole, including its chemical and physical properties, synthesis, and potential biological significance based on related compounds. This document is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry and drug discovery.

Introduction and Chemical Identity

2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole is a substituted thiazole derivative. The thiazole ring is a five-membered heterocyclic scaffold containing both sulfur and nitrogen atoms, which is a prominent structural motif in a multitude of biologically active compounds and approved pharmaceuticals.[1] The presence of a reactive chloromethyl group at the 2-position and a nitrophenyl group at the 4-position makes this compound a versatile intermediate for further chemical modifications and a candidate for biological screening.

It is important to note that some chemical databases erroneously list "Astragalus Polysacharin" as a synonym for this compound.[2] Astragalus polysaccharide is a natural biopolymer with a distinct chemical structure and biological profile. This guide pertains exclusively to the synthetic thiazole derivative.

Chemical and Physical Properties

The known chemical and physical properties of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole are summarized in the table below.[3][]

| Property | Value |

| CAS Number | 89250-26-0 |

| Molecular Formula | C₁₀H₇ClN₂O₂S |

| Molecular Weight | 254.69 g/mol |

| Appearance | Solid powder |

| Melting Point | 154.5 °C |

| Boiling Point | 406.2 ± 30.0 °C at 760 mmHg |

| Density | 1.4 ± 0.1 g/cm³ |

| Solubility | Soluble in DMSO (10 mM) |

Synthesis

The most probable synthetic route for 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole is the Hantzsch thiazole synthesis.[5] This well-established method involves the condensation of a thioamide with an α-haloketone.

Proposed Synthetic Pathway

The synthesis would likely proceed in two main steps:

-

Formation of 2-chloro-N-hydroxy-ethanimidoyl chloride: This intermediate can be synthesized from chloroacetonitrile.

-

Hantzsch Condensation: The intermediate is then reacted with 4-nitrothiobenzamide to yield the final product.

A logical workflow for this synthesis is depicted in the following diagram.

Caption: Proposed synthesis workflow for 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole.

General Experimental Protocol (Hypothetical)

Materials:

-

Chloroacetonitrile

-

Hydroxylamine hydrochloride

-

4-nitrothiobenzamide

-

Suitable solvent (e.g., ethanol, DMF)

-

Base (e.g., triethylamine, sodium acetate)

Procedure:

-

Synthesis of 2-chloro-N-hydroxy-ethanimidoyl chloride: Chloroacetonitrile is reacted with hydroxylamine hydrochloride in a suitable solvent. The reaction mixture is stirred at a controlled temperature until completion, monitored by thin-layer chromatography (TLC). The intermediate is then isolated.

-

Hantzsch Condensation: The isolated intermediate and 4-nitrothiobenzamide are dissolved in a suitable solvent. A base is added, and the mixture is heated under reflux for several hours. The reaction progress is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the crude product is precipitated by pouring it into cold water. The solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent like ethanol to afford the pure 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole.

Biological Potential and Context from Related Compounds

Anticancer Activity of Related Thiazole Derivatives

Numerous studies have demonstrated the potent anticancer activity of various thiazole derivatives. For instance, certain pyrano[2,3-d]thiazole derivatives bearing a 4-nitrophenyl group have shown significant cytotoxicity against various cancer cell lines.[6] The IC₅₀ values for a related compound are presented below.

| Cell Line | IC₅₀ (µg/mL) |

| HepG-2 (Liver Cancer) | 14.05 |

| MCF-7 (Breast Cancer) | 17.77 |

| Hela (Cervical Cancer) | 29.65 |

| HCT-116 (Colon Cancer) | 32.68 |

| WI-38 (Normal Fibroblasts) | 36.17 |

Data from a study on a 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d] thiazole-6-carbonitrile.[6]

The mechanism of action for some of these anticancer thiazole derivatives has been linked to the inhibition of key enzymes involved in cell proliferation and DNA replication, such as topoisomerase II.[6]

The potential mechanism of action involving topoisomerase II inhibition is illustrated below.

Caption: Inhibition of Topoisomerase II by thiazole derivatives can lead to cell cycle arrest and apoptosis.

Antimicrobial Activity of Thiazole Scaffolds

The thiazole nucleus is also a core component of many antimicrobial agents. Thiazole derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[7][8] The antimicrobial efficacy is often attributed to the ability of the thiazole ring system to interact with essential microbial enzymes or cellular structures.

Applications in Research

Given the reactive chloromethyl group at the 2-position, 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole is an excellent candidate for use as a synthetic intermediate in the development of more complex molecules with potential therapeutic applications. The chloromethyl group can readily undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups and the construction of larger molecular scaffolds.

Workflow for Derivatization

A general workflow for the use of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole as a synthetic intermediate is presented below.

Caption: Use of the title compound as an intermediate for synthesizing new derivatives for biological screening.

Safety and Handling

2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole is a research chemical and should be handled with appropriate safety precautions.[3]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, including gloves and safety glasses.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.

-

Storage: Store in a tightly closed container in a cool, dry place.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information.

References

- 1. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(CHLOROMETHYL)-4-(4-NITROPHENYL)-1,3-THIAZOLE | 89250-26-0 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 5. synarchive.com [synarchive.com]

- 6. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial Characterization of Novel Synthetic Thiazole Compounds against Methicillin-Resistant Staphylococcus pseudintermedius | PLOS One [journals.plos.org]

- 8. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Synthesis of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole

Introduction Thiazole derivatives are significant heterocyclic compounds in medicinal chemistry, forming the core structure of many pharmacologically active agents.[1][2] They are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-HIV, and anticancer properties.[1][3] The synthesis of substituted thiazoles is a cornerstone of many drug discovery and development programs.[2]

This document provides a detailed protocol for the synthesis of a specific derivative, 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole, via the Hantzsch thiazole synthesis. The Hantzsch synthesis is a classic and reliable method for constructing the thiazole ring, which involves the condensation reaction between an α-haloketone and a thioamide.[4][5] This method is valued for its simplicity and generally high yields.[4]

Principle of the Method The synthesis proceeds in two primary stages:

-

α-Halogenation of the Ketone: The synthesis begins with the bromination of 4-nitroacetophenone at the α-carbon position to yield the intermediate α-haloketone, 2-bromo-1-(4-nitrophenyl)ethanone.

-

Hantzsch Thiazole Condensation: The resulting 2-bromo-1-(4-nitrophenyl)ethanone is then reacted with 2-chloroethanethioamide. The reaction mechanism involves an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the final aromatic thiazole ring.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Molar Eq. | Amount |

| 4-Nitroacetophenone | C₈H₇NO₃ | 165.15 | 1.0 | 16.5 g |

| Bromine (Br₂) | Br₂ | 159.81 | 1.0 | 16.0 g |

| Glacial Acetic Acid | CH₃COOH | 60.05 | - | 100 mL |

| 2-Chloroethanethioamide | C₂H₄ClNS | 109.58 | 1.0 | 11.0 g |

| Ethanol (95%) | C₂H₅OH | 46.07 | - | 200 mL |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | As needed |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | As needed |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |

Safety Precautions:

-

This protocol involves hazardous chemicals. All steps must be performed inside a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]

-

Bromine is highly corrosive and toxic. Handle with extreme care.

-

α-haloketones are lachrymators and skin irritants. Avoid inhalation and direct contact.[6]

-

Handle all organic solvents in a well-ventilated area, away from ignition sources.

Procedure

Stage 1: Synthesis of 2-Bromo-1-(4-nitrophenyl)ethanone (α-haloketone intermediate)

-

Dissolve 16.5 g (0.1 mol) of 4-nitroacetophenone in 100 mL of glacial acetic acid in a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Cool the flask in an ice bath.

-

Slowly add 16.0 g (0.1 mol) of bromine from the dropping funnel to the stirred solution over 30 minutes. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

-

Slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

-

The crude 2-bromo-1-(4-nitrophenyl)ethanone will precipitate as a solid.

-

Filter the solid using a Büchner funnel, wash thoroughly with cold water to remove acetic acid, and then wash with a small amount of cold ethanol.

-

Dry the product under vacuum. The crude product can be purified by recrystallization from ethanol if necessary.

Stage 2: Hantzsch Synthesis of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole

-

In a 500 mL round-bottom flask, combine the 2-bromo-1-(4-nitrophenyl)ethanone (from Stage 1, approx. 0.1 mol) and 11.0 g (0.1 mol) of 2-chloroethanethioamide.

-

Add 200 mL of 95% ethanol to the flask and add a magnetic stir bar.

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the cooled reaction mixture into 400 mL of cold water.

-

Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

The crude product will precipitate out of the solution. Allow the precipitate to fully form by letting the mixture stand in an ice bath for 30 minutes.

-

Collect the solid product by vacuum filtration and wash the filter cake with plenty of cold water.[4]

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product, 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole.

-

Dry the purified crystals, determine the mass, and calculate the percent yield. Characterize the final product using techniques such as NMR spectroscopy and melting point determination.[4]

Visualizations

Caption: Workflow diagram for the two-stage synthesis of the target thiazole derivative.

Caption: Simplified logical pathway of the Hantzsch thiazole synthesis mechanism.

References

- 1. 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. synarchive.com [synarchive.com]

- 6. fishersci.com [fishersci.com]

Application Notes and Protocols for Thiazole Derivatives in Anticancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a prominent scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer properties. This document provides an overview of the application of thiazole derivatives, particularly those bearing a nitrophenyl substituent, in anticancer research. Due to the limited specific research on 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole, this document focuses on the broader class of nitrophenyl-substituted thiazoles to provide a foundational understanding for researchers. The protocols and data presented are based on studies of structurally related compounds and should be adapted and validated for specific molecules of interest.

Data Presentation: Cytotoxicity of Nitrophenyl-Substituted Thiazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various thiazole derivatives bearing a nitrophenyl group against different cancer cell lines. This data is compiled from multiple studies and illustrates the potential of this class of compounds as anticancer agents.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 3-nitrophenylthiazolyl 4d | MDA-MB-231 | 1.21 | Sorafenib | 1.18 |

| Compound 12 | Ovarian Cancer (OVCAR-4) | 1.569 ± 0.06 | Alpelisib | 0.061 ± 0.003 |

| Compound 27 | Liver Cancer (HepG2) | 0.62 ± 0.34 | Sorafenib | 1.62 ± 0.27 |

| Compound 5b | Colon Cancer (HT29) | 2.01 | - | - |

| Thiazole derivative 11d | Breast Cancer (MCF-7) | > 38 | Cisplatin | 13.3 ± 0.61 |

Experimental Protocols

MTT Assay for Cytotoxicity Screening

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Annexin V-FITC/PI Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with the test compound.

Materials:

-

Cancer cell lines

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the test compound on cell cycle progression.

Materials:

-

Cancer cell lines

-

Test compound

-

Ethanol (70%, ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.

Visualizations

Caption: Experimental workflow for the evaluation of thiazole derivatives in anticancer research.

Caption: Proposed intrinsic apoptosis pathway induced by nitrophenyl-thiazole derivatives.

Caption: Diagram illustrating G2/M phase cell cycle arrest induced by certain thiazole derivatives.

Application Notes and Protocols: 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole as a Potential Antimicrobial Agent

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Antimicrobial Activity of Structurally Related Thiazole Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various thiazole derivatives against a panel of bacterial and fungal strains. This data is provided to illustrate the potential antimicrobial spectrum and potency of compounds structurally related to 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole.

Table 1: Antibacterial Activity of Representative Thiazole Derivatives (MIC in µg/mL)

| Compound Type | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |

| 2-Phenyl-1,3-thiazole Derivatives | 125 - 150 | - | 125 - 150 | - | [3] |

| Benzo[d]thiazole Derivatives | 50 - 75 | - | 50 - 75 | - | [3] |

| Thiazole-Quinolinium Derivatives | 1 - 32 | - | 0.5 - 64 | >64 | [4] |

| 2-(Pyrazol-4-yl)-methylylidenehydrazinyl-thiazoles | 1.9 - 7.8 | - | >25 | >25 | [2] |

Table 2: Antifungal Activity of Representative Thiazole Derivatives (MIC in µg/mL)

| Compound Type | Candida albicans | Aspergillus niger | Reference |

| 2-Phenyl-1,3-thiazole Derivatives | - | 125 - 150 | [3] |

| Benzo[d]thiazole Derivatives | - | 50 - 75 | [3] |

| Thiazole-Based Piperazine Derivatives | 32 - 128 | - | [5] |

Experimental Protocols

The following are detailed protocols for determining the antimicrobial activity of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole. These are standard methodologies widely used in antimicrobial research.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[5]

1. Materials:

-

2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole

-

Dimethyl sulfoxide (DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (broth and DMSO)

-

Spectrophotometer or microplate reader

2. Preparation of Stock Solution:

-

Dissolve 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole in DMSO to a final concentration of 1024 µg/mL.

-

Prepare a stock solution of the positive control antibiotic in a suitable solvent.

3. Inoculum Preparation:

-

Culture the microbial strains overnight on appropriate agar plates.

-

Prepare a microbial suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

-

Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

4. Assay Procedure:

-

Add 100 µL of the appropriate broth to all wells of a 96-well microtiter plate.

-

Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate, typically from 1024 µg/mL to 2 µg/mL.[5]

-

Add 10 µL of the prepared microbial inoculum to each well.

-

Include a positive control (broth, inoculum, and control antibiotic) and a negative control (broth and inoculum with DMSO).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

5. Data Analysis:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye or by measuring the absorbance at 600 nm.

Protocol 2: Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative measure of antimicrobial activity.

1. Materials:

-

2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole stock solution (as prepared in Protocol 1)

-

Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

-

Petri dishes

-

Standardized microbial inoculum (0.5 McFarland)

-

Sterile cotton swabs

-

Sterile cork borer or pipette tips

2. Assay Procedure:

-

Prepare and sterilize MHA or SDA and pour it into sterile Petri dishes. Allow the agar to solidify.

-

Dip a sterile cotton swab into the standardized microbial inoculum and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.

-

Using a sterile cork borer, create wells of uniform diameter (e.g., 6 mm) in the agar.

-

Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution at various concentrations into the wells.

-

Also, add a positive control antibiotic and a negative control (DMSO) to separate wells.

-

Allow the plates to stand for a pre-diffusion time of 1-2 hours at room temperature.

-

Incubate the plates under the same conditions as described in Protocol 1.

3. Data Analysis:

-

Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

-

A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for MIC determination.

Potential Mechanisms of Antimicrobial Action of Thiazole Derivatives

Caption: Potential microbial targets.

References

- 1. mdpi.com [mdpi.com]

- 2. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole in cell culture assays. The information is based on the activities of structurally related thiazole derivatives, which have shown promise in cancer research.

Introduction

Thiazole-containing compounds are a significant class of heterocyclic molecules that have demonstrated a wide range of pharmacological activities, including anticancer properties.[1][2][3][4] The thiazole ring is a key structural motif in a number of clinically used drugs. Derivatives of 1,3-thiazole have been reported to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[2][5][6] The presence of a nitrophenyl group in such molecules can contribute to their cytotoxic effects.

While specific data on 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole is limited, this document provides protocols and expected outcomes based on the study of analogous compounds. These notes are intended to serve as a starting point for researchers investigating the biological effects of this specific molecule.

Data Presentation: Anticancer Activity of a Structurally Related Thiazole Derivative

To provide a quantitative context for the potential efficacy of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole, the following table summarizes the growth inhibition data for a structurally similar compound, 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid, against a panel of 60 human cancer cell lines (NCI60).

Table 1: Mean GI50 and TGI Values for a Structurally Related Thiazole Compound

| Parameter | Mean Value (µM) |

| GI50 | 1.57 |

| TGI | 13.3 |

Data extracted from a study on a related ciminalum-thiazolidinone hybrid molecule.[7]

Experimental Protocols

Here are detailed protocols for key experiments to assess the biological activity of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole in cell culture.

Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of the compound on cancer cell lines.